molecular formula C13H12ClN3O2S B2985499 6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448076-90-1

6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2985499
CAS No.: 1448076-90-1
M. Wt: 309.77
InChI Key: IGBGAYYFUMGZLZ-UHFFFAOYSA-N
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Description

The compound 6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a pyrrolopyrimidine derivative featuring a bicyclic scaffold fused with a sulfonyl-substituted aromatic group. Pyrrolo[3,4-d]pyrimidines are heterocyclic systems of significant interest in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and DNA repair enzymes .

Properties

IUPAC Name

6-(3-chloro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-9-11(14)3-2-4-13(9)20(18,19)17-6-10-5-15-8-16-12(10)7-17/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBGAYYFUMGZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

  • Core structure: The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core provides a rigid, planar framework that mimics adenosine, facilitating binding to ATP pockets in kinases .

Comparison with Structural Analogs

Structural and Functional Modifications

The pharmacological profile of pyrrolo[3,4-d]pyrimidines is highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Weight (g/mol) Biological Activity Key Reference
Target Compound (3-Chloro-2-methylphenyl)sulfonyl ~349.8* Inferred ATR/kinase inhibition -
6-((4-Fluorophenyl)sulfonyl) analog 4-Fluorophenylsulfonyl ~319.3* Unknown (structural analog)
6-Benzyl-2,4-dichloro derivative Benzyl, dichloro 272.1 Antimicrobial precursor
2-Cyclopropyl-6,7-dihydro analog Cyclopropyl 197.7 Kinase intermediate (inferred)
4-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Amino group at C4 136.2 Building block for kinase inhibitors

*Calculated based on molecular formula.

Key Differentiators

  • Steric Effects : The methyl group at the 2-position of the phenyl ring introduces steric hindrance, which may reduce off-target binding compared to smaller substituents like fluorine .

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